Home > Products > Screening Compounds P55572 > GSK3beta Inhibitor XVIII
GSK3beta Inhibitor XVIII - 1139875-74-3

GSK3beta Inhibitor XVIII

Catalog Number: EVT-1470626
CAS Number: 1139875-74-3
Molecular Formula: C20H20ClN5OS
Molecular Weight: 413.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Regulation of Endostatin Production: Cathepsin L, a protease involved in endostatin generation from collagen XVIII, is secreted by tumor cells. [] Research suggests that GSK3β signaling might influence the expression and activity of proteases like cathepsin L, thereby indirectly affecting endostatin levels. []
  • Shared Signaling Pathways: Both GSK3β and endostatin participate in intricate signaling networks that regulate cell growth, survival, and differentiation. GSK3β inhibitors can modulate these pathways, potentially influencing the efficacy of endostatin or other anti-angiogenic therapies. [, , , , ]
Synthesis Analysis
  • Structure-based design: This method utilizes the crystal structure of GSK3β to design inhibitors that bind specifically to the enzyme's active site. []
  • Modification of known inhibitors: Researchers often modify the chemical structure of existing GSK3β inhibitors to improve potency, selectivity, or pharmacological properties. []
  • High-throughput screening: This approach involves screening large libraries of chemical compounds to identify those that inhibit GSK3β activity. []
Molecular Structure Analysis
  • Heterocyclic scaffolds: Many GSK3β inhibitors possess heterocyclic ring systems, such as indoles, pyrimidines, or thiadiazoles, which provide a framework for interactions with the enzyme. [, ]
  • Hydrogen bond donors and acceptors: These functional groups form hydrogen bonds with key amino acid residues in the GSK3β active site, enhancing binding affinity. []
  • Hydrophobic moieties: Hydrophobic groups on the inhibitor interact with hydrophobic regions within the GSK3β binding pocket, further contributing to binding. []
Mechanism of Action

GSK3β inhibitors primarily function by competitively binding to the ATP-binding pocket of the GSK3β enzyme. [] This binding prevents ATP from binding and thus inhibits the enzyme's ability to phosphorylate its target substrates. This inhibition leads to the accumulation of unphosphorylated substrates, altering their activity and downstream signaling.

Specific examples highlighted in the papers:

  • Inhibition of β-catenin Degradation: GSK3β typically phosphorylates β-catenin, marking it for degradation. GSK3β inhibitors prevent this phosphorylation, leading to β-catenin stabilization and activation of Wnt signaling. [, , , , , ]
  • Modulation of Apoptosis: GSK3β is involved in regulating apoptosis. GSK3β inhibitors can either promote or inhibit apoptosis depending on the cell type and context. [, , , ]
Applications
  • Cancer Research: GSK3β inhibitors have been studied for their potential to enhance the efficacy of existing cancer therapies, particularly those targeting ErbB signaling pathways. [, ] They have also shown promise in preclinical models of pancreatic cancer by modulating the cellular response to radiation. []
  • Neurological Disorders: GSK3β inhibitors have shown neuroprotective effects in models of Alzheimer's disease by preventing tau phosphorylation and reducing oxidative stress. [, ] Additionally, they have been explored for their therapeutic potential in stroke models by promoting neuronal survival. []
  • Metabolic Diseases: GSK3β is a key regulator of glucose metabolism. GSK3β inhibitors have been studied for their potential to improve insulin sensitivity and treat type 2 diabetes. [, ]
  • Wound Healing: Research suggests that GSK3β inhibitors may enhance wound healing by promoting cell proliferation and migration. []

Lithium Chloride

    Compound Description: Lithium chloride is a chemical compound (LiCl) widely used as a GSK3beta inhibitor in research settings. It inhibits GSK3beta activity, leading to increased beta-catenin levels and activation of the Wnt signaling pathway [, ].

SB216763

    Compound Description: SB216763 is a potent and selective small-molecule inhibitor of GSK3beta [, ]. It directly inhibits GSK3beta activity, leading to the accumulation of beta-catenin and activation of downstream signaling pathways.

AR28

    Compound Description: AR28 is a potent and selective small-molecule inhibitor of GSK3beta, showing efficacy in modulating canonical Wnt signaling in mesenchymal stem cells. It effectively inhibits GSK3beta, promoting osteogenic differentiation and influencing bone formation [, ].

Tideglusib

    Compound Description: Tideglusib is a small-molecule non-ATP competitive inhibitor of GSK3beta []. It has shown neuroprotective effects and is being investigated for treating various conditions, including Alzheimer's disease.

TDZD-8

    Compound Description: TDZD-8 is a potent, selective, and cell-permeable GSK3beta inhibitor [].

L803-mts

    Compound Description: L803-mts is a cell-permeable, selective, and potent GSK3beta inhibitor [].

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

    Compound Description: GSK690693 is a potent, selective, ATP-competitive inhibitor of AKT kinase [].

Properties

CAS Number

1139875-74-3

Product Name

GSK3beta Inhibitor XVIII

IUPAC Name

[2-chloro-4-[(4-thiophen-2-ylpyrimidin-2-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9

InChI

InChI=1S/C20H20ClN5OS/c1-25-8-10-26(11-9-25)19(27)15-5-4-14(13-16(15)21)23-20-22-7-6-17(24-20)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,22,23,24)

InChI Key

CLDIUVXCUVQLGD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4)Cl

Synonyms

[2-chloro-4-[[4-(2-thienyl)-2-pyrimidinyl]amino]phenyl](4-methyl-1-piperazinyl)-, methanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.